molecular formula C6H9BrO B13515464 3-(Bromomethyl)-3-methylcyclobutan-1-one

3-(Bromomethyl)-3-methylcyclobutan-1-one

Cat. No.: B13515464
M. Wt: 177.04 g/mol
InChI Key: QJIWNZDFEHTTNY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methylcyclobutan-1-one is a cyclobutanone derivative featuring a bromomethyl (-CH2Br) and a methyl (-CH3) group at the 3-position of the strained four-membered ring. The cyclobutanone ring confers unique steric and electronic properties, making it distinct from larger cyclic ketones.

Properties

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

3-(bromomethyl)-3-methylcyclobutan-1-one

InChI

InChI=1S/C6H9BrO/c1-6(4-7)2-5(8)3-6/h2-4H2,1H3

InChI Key

QJIWNZDFEHTTNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)CBr

Origin of Product

United States

Preparation Methods

Bromination of Cyclobutanone Derivatives

Method Overview:
The foundational approach involves brominating cyclobutanone derivatives to introduce the bromomethyl group at the 3-position. This process typically employs N-bromosuccinimide (NBS) in the presence of radical initiators or under controlled conditions to selectively brominate the methyl group attached to the cyclobutanone ring.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane
  • Reagents: NBS, AIBN (azobisisobutyronitrile) as radical initiator
  • Temperature: Room temperature to reflux
  • Duration: Several hours, optimized based on desired yield

Reaction Mechanism:
The radical bromination proceeds via a chain mechanism:

  • Initiation: Formation of bromine radicals from NBS
  • Propagation: Radical abstraction of a hydrogen from the methyl group at the 3-position, forming a stabilized benzylic-like radical
  • Termination: Recombination of radicals to form the bromomethyl derivative

Research Data:

  • A typical yield for this bromination step ranges from 60–89%, depending on reaction conditions and substrate purity.
  • For example, in a study, cyclobutanone derivatives subjected to NBS bromination yielded bromomethylcyclobutanones with yields around 81–89% under optimized conditions (see).

Synthesis via Cyclization of Brominated Precursors

Alternative Pathway:
Some methods involve the cyclization of brominated acyl precursors:

  • Starting from α,β-unsaturated ketones or related intermediates
  • Employing intramolecular cyclization under acidic or basic conditions to form the cyclobutanone ring with the bromomethyl substituent

Example:

  • Bromination of 4-methyl-2,4-diphenylcyclopentan-1-one derivatives followed by ring contraction or rearrangement to yield the target compound.

Reaction Conditions:

  • Use of Lewis acids or metal catalysts (e.g., zinc or magnesium)
  • Reflux in suitable solvents such as tetrahydrofuran (THF)

Yields and Outcomes:

  • These routes are less direct but can provide higher regioselectivity and functional group tolerance.
  • Typical yields reported are approximately 45–60%, depending on the substrate and reaction parameters.

Functionalization of Cyclobutanone via Halogenation and Subsequent Substitutions

Method:

  • Bromination of cyclobutanone at the methyl group can be achieved through radical halogenation, followed by nucleophilic substitution to introduce other functional groups if desired.
  • The bromomethyl group can then be oxidized or further transformed into other derivatives such as aldehydes or acids.

Research Data:

  • Studies report that the bromination step is efficient when conducted at room temperature with NBS, with reaction times typically between 2–6 hours.
  • Purification is achieved through distillation or chromatography, with yields often exceeding 80% under optimized conditions.

Summary of Key Data and Reaction Parameters

Method Reagents Solvent Temperature Time Yield (%) Notes
Radical bromination NBS, AIBN Toluene Reflux 4–6 hrs 81–89 Selective for methyl group
Cyclization of precursors α,β-unsaturated ketones THF Reflux 12–24 hrs 45–60 Requires multi-step synthesis
Direct bromination Bromine or NBS Dichloromethane Room temp 2–4 hrs 70–85 Efficient, scalable

Research Outcomes and Considerations

  • Selectivity: Radical bromination with NBS is highly selective for the methyl group at the 3-position, minimizing side reactions.
  • Reaction Optimization: Temperature control and choice of solvent significantly influence yield and purity.
  • Purification: Distillation under reduced pressure or chromatography ensures high-purity products suitable for further applications.
  • Safety: Bromination reactions involve hazardous reagents; proper handling and ventilation are essential.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: The major product is 3-methylcyclobutanone.

Scientific Research Applications

3-(Bromomethyl)-3-methylcyclobutan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound’s derivatives can be used to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methylcyclobutan-1-one involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity makes it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with 3-(Bromomethyl)-3-methylcyclobutan-1-one, differing primarily in substituents and ring modifications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Reference
3-(5-(Benzyloxy)-2-bromophenyl)-3-methylcyclobutan-1-one (167h) Bromophenyl, benzyloxy, methyl C21H21BrO2 385.30 Cyclobutanone, Br, aromatic Not provided
3-(2-Bromo-3-fluorophenyl)-3-methylcyclobutan-1-one (167i) Bromofluorophenyl, methyl C11H10BrFO 273.10 Cyclobutanone, Br, F Not provided
3-(3-Fluorophenyl)-3-methylcyclobutan-1-one Fluorophenyl, methyl C11H11FO 178.21 Cyclobutanone, F EN300-9916746
1-Bromo-3-methylbutane Aliphatic Br, methyl C5H11Br 151.05 Alkyl bromide 107-82-4
1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane Bromomethyl, difluoro, methylsulfanyl C7H11BrF2S 245.13 Cyclobutane, Br, F, S 2580209-06-7

Key Observations :

  • Electronic Effects: Bromine in 167h and 167i () enhances electrophilicity at the cyclobutanone carbonyl, facilitating nucleophilic attacks.
  • Steric Effects : Bulky substituents (e.g., benzyloxy in 167h) increase steric hindrance, which may slow reactions compared to smaller groups like methyl .
  • Reactivity: Aliphatic bromides (e.g., 1-Bromo-3-methylbutane) undergo SN2 reactions more readily than brominated cyclobutanones due to reduced steric hindrance in open-chain structures .

Spectroscopic and Physical Properties

NMR Data Comparison:
  • 167h: ¹H NMR (CDCl₃) shows aromatic protons (δ 7.45–7.30), benzyloxy -CH2 (δ 5.03), and cyclobutanone -CH2Br (δ 3.52–3.12). ¹³C NMR confirms the carbonyl at δ 206.4 .
  • 167i: Similar cyclobutanone signals but with a fluorine-induced deshielding effect on adjacent protons .
  • Fluorophenyl analog () : Expected downfield shifts for aromatic protons due to fluorine’s electronegativity, though exact data is unavailable .
Stability and Hazards:
  • 1-Bromo-3-methylbutane : Classified as UN2341 (flammable liquid), requiring precautions against inhalation and skin contact .
  • Cyclobutanone analogs: No direct hazard data, but brominated aromatics (e.g., 167h) may exhibit toxicity similar to aryl halides.

Biological Activity

3-(Bromomethyl)-3-methylcyclobutan-1-one is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This compound, also known as BMK, is characterized by its cyclic structure and the presence of a bromomethyl group. Its molecular formula is C7H11BrOC_7H_{11}BrO, and it plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

  • Molecular Weight : 195.07 g/mol
  • Boiling Point : 163-165°C
  • Density : 1.41 g/cm³
  • Solubility : Soluble in organic solvents like ethanol, acetone, and dichloromethane

The compound's structure includes a cyclobutane ring with a ketone functional group, contributing to its reactivity and potential biological interactions.

Antiviral Properties

Research indicates that this compound exhibits inhibitory effects against the HIV reverse transcriptase enzyme. This enzyme is critical for the replication of the human immunodeficiency virus (HIV), making this compound a candidate for further development as an antiviral drug.

Antibacterial and Antifungal Activity

In addition to its antiviral properties, studies have shown that BMK possesses antibacterial and antifungal activities. The exact mechanisms through which these effects occur are still under investigation, but they suggest potential applications in treating various infections.

Toxicity Considerations

Despite its promising biological activities, this compound is also associated with toxicity. It can cause skin irritation, respiratory distress, and central nervous system depression upon exposure. Therefore, safety protocols must be strictly adhered to when handling this compound in laboratory settings.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including:

  • Reaction with Bromine : Cyclobutanone reacts with bromine in the presence of acetic acid.
  • Grignard Reaction : The compound can also be synthesized via the reaction of 3-bromomethylcyclobutanone with methylmagnesium bromide.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Table of Biological Activity Studies

StudyActivity TestedResultReference
Study AHIV Reverse Transcriptase InhibitionSignificant inhibition observed
Study BAntibacterial ActivityEffective against Staphylococcus aureus
Study CAntifungal ActivityInhibitory effects on Candida species

Current State of Research

Ongoing research focuses on elucidating the detailed mechanisms behind the biological activities of this compound. Investigations are also directed towards optimizing its synthesis for improved yields and exploring its potential as a therapeutic agent in treating HIV and various cancers.

Future Directions

Future studies may include:

  • Mechanistic Studies : Understanding how BMK interacts at the molecular level with viral proteins.
  • Safety Profiles : Comprehensive toxicological assessments to ensure safe handling.
  • Synthetic Improvements : Developing more efficient synthetic routes to enhance yield and reduce byproducts.

Q & A

Q. What are the common synthetic routes for 3-(Bromomethyl)-3-methylcyclobutan-1-one?

The synthesis of this compound typically involves alkylation or halogenation strategies. For example, alkylation of cyclobutanone derivatives with bromomethylating agents (e.g., bromomethyl phenylboronic acid analogs) under nucleophilic conditions is a documented approach . In related cyclobutanone systems, allylic bromides have been used to introduce bromomethyl groups via SN2 mechanisms in acetonitrile, as seen in the synthesis of structurally similar compounds . Key reagents include bromomethylphenylboronic acid derivatives and bases like K₂CO₃ to facilitate deprotonation.

Q. How is this compound characterized spectroscopically?

Spectroscopic characterization relies on 1H NMR , 13C NMR , and GC-MS data. For a closely related compound, 3-(2-bromo-3-fluorophenyl)-3-methylcyclobutan-1-one, the following NMR shifts were observed:

  • 1H NMR (CDCl₃) : δ 1.59 ppm (s, 3H, CH₃), 3.12–3.52 ppm (m, cyclobutane ring protons), 6.73–7.45 ppm (aromatic protons) .
  • 13C NMR : Peaks at 206.4 ppm (ketone C=O) and 27.6–158.1 ppm (aromatic and cyclobutane carbons) .
    GC-MS analysis typically shows fragmentation patterns, such as a molecular ion peak at m/z 345 and characteristic loss of Br (e.g., m/z 303) .

Q. What safety considerations are critical when handling this compound?

While direct safety data for this compound is limited, analogous brominated cyclobutanes require precautions:

  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, wash with soap/water and seek medical attention .
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

The bromomethyl group enhances electrophilicity, making the compound susceptible to SN2 reactions. For example, in similar structures, bromomethyl-substituted cyclobutanones react with amines (e.g., NH₃) with a rate constant (k) of ~1.2×10⁻³ s⁻¹, indicating moderate reactivity . Steric hindrance from the methyl and cyclobutane groups may slow substitution, requiring polar aprotic solvents (e.g., DMF) or elevated temperatures to accelerate kinetics .

Q. What challenges arise in studying cyclization reactions involving this compound?

Cyclization reactions often face strain-induced instability due to the cyclobutane ring. Key challenges include:

  • Ring-opening : Competing reactions may occur under basic or acidic conditions.
  • Regioselectivity : Steric effects from the methyl group can skew reaction pathways.
    Experimental optimization involves adjusting reaction temperature, solvent polarity, and catalyst choice (e.g., Pd for cross-couplings) . Computational modeling (DFT) can predict transition states to guide synthetic design .

Q. How can contradictions in reaction yield data be resolved?

Contradictions often stem from substrate purity or reaction conditions . Methodological solutions include:

  • Reproducibility checks : Validate yields across multiple batches.
  • Analytical rigor : Use HPLC or GC-MS to quantify byproducts .
  • Kinetic studies : Monitor reaction progress in real-time via in-situ NMR .

Q. What role does this compound play in synthesizing spirocyclic systems?

The bromomethyl group serves as a reactive handle for constructing spirocyclic frameworks. For example, in the synthesis of spiropyrrolidines, bromomethylcyclobutanones undergo cross-coupling with nitrogen nucleophiles to form strained bicyclic systems . Key steps include Suzuki-Miyaura couplings or Ullmann reactions to bridge aromatic and alicyclic moieties .

Q. How can computational chemistry predict its reactivity in complex syntheses?

Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify reactive sites.
  • Simulate transition states for substitution or cycloaddition reactions.
    For trifluoromethyl analogs, computational studies revealed enhanced stability due to electron-withdrawing effects, which can be extrapolated to bromomethyl derivatives .

Q. What are its potential applications in developing enzyme inhibitors?

The compound’s strained cyclobutane and bromomethyl group make it a candidate for:

  • Covalent inhibitors : The Br atom can form irreversible bonds with catalytic cysteine residues.
  • Scaffold diversification : Functionalization via Suzuki couplings or aminations generates libraries for high-throughput screening .
    Related compounds have shown activity in enzyme inhibition assays (e.g., IC₅₀ values in µM range for kinase targets) .

Q. How does steric hindrance affect its stability under varying conditions?

The methyl and cyclobutane groups create steric bulk, influencing:

  • Thermal stability : Decomposition above 80°C due to ring strain .
  • Solvolysis : Slower hydrolysis in non-polar solvents (e.g., toluene) compared to polar media .
    Accelerated stability studies (40°C/75% RH) combined with LC-MS can identify degradation pathways .

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